1-(3-Chloropropyl)-3-ethoxy-4-fluorobenzene

Catalog No.
S14609681
CAS No.
M.F
C11H14ClFO
M. Wt
216.68 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-(3-Chloropropyl)-3-ethoxy-4-fluorobenzene

Product Name

1-(3-Chloropropyl)-3-ethoxy-4-fluorobenzene

IUPAC Name

4-(3-chloropropyl)-2-ethoxy-1-fluorobenzene

Molecular Formula

C11H14ClFO

Molecular Weight

216.68 g/mol

InChI

InChI=1S/C11H14ClFO/c1-2-14-11-8-9(4-3-7-12)5-6-10(11)13/h5-6,8H,2-4,7H2,1H3

InChI Key

QIZDHYZEVXVFFB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=CC(=C1)CCCCl)F

1-(3-Chloropropyl)-3-ethoxy-4-fluorobenzene is an organic compound characterized by a benzene ring substituted with a chloropropyl group, an ethoxy group, and a fluorine atom. Its molecular formula is C11H14ClFOC_{11}H_{14}ClFO and it has a molecular weight of approximately 216.68 g/mol. The compound is notable for its unique combination of substituents, which can influence its chemical reactivity and biological activity.

, including:

  • Nucleophilic Substitution: The chlorine atom in the 3-chloropropyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides. This reaction is facilitated by the presence of the ethoxy group, which enhances nucleophilicity.
  • Oxidation: The ethoxy group can be oxidized to yield corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
  • Reduction: The compound can undergo reduction reactions to remove the chlorine atom or convert the ethoxy group into an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

The mechanisms involved in these reactions typically involve the displacement of the chlorine atom in nucleophilic substitutions or the addition of oxygen or hydrogen atoms in oxidation and reduction processes, respectively.

The synthesis of 1-(3-Chloropropyl)-3-ethoxy-4-fluorobenzene can be achieved through multiple synthetic routes:

  • Alkylation Method: A common method involves the alkylation of 3-ethoxy-4-fluorobenzene with 1-chloropropane in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically performed in aprotic solvents like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures to ensure high yields.
  • Industrial Production: On an industrial scale, continuous flow processes may be employed to enhance efficiency and yield. Catalysts and optimized reaction conditions are often utilized to minimize by-products and maximize product purity through methods such as distillation or recrystallization.

1-(3-Chloropropyl)-3-ethoxy-4-fluorobenzene finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
  • Medicinal Chemistry: The compound is explored for potential use in drug development, particularly in designing new pharmaceuticals.
  • Material Science: It may be utilized in producing specialty chemicals and materials with specific properties due to its unique electronic characteristics imparted by the fluorine atom .

Interaction studies involving 1-(3-Chloropropyl)-3-ethoxy-4-fluorobenzene focus on its reactivity with various nucleophiles and electrophiles. The presence of both the chloropropyl and ethoxy groups allows for diverse interactions that can lead to new derivatives with potentially enhanced biological activities. Investigations into its binding affinity to biomolecules could provide insights into its therapeutic potential .

Several compounds share structural similarities with 1-(3-Chloropropyl)-3-ethoxy-4-fluorobenzene. These include:

Compound NameKey Differences
1-(3-Chloropropyl)-4-fluorobenzeneLacks the ethoxy group, potentially limiting its solubility and reactivity.
1-(3-Chloropropyl)-3-methoxy-4-fluorobenzeneContains a methoxy group instead of an ethoxy group, which may affect solubility and reactivity profiles.
1-(3-Chloropropyl)-3-ethoxybenzeneLacks the fluorine atom, which can significantly influence electronic properties and reactivity.

Uniqueness

The uniqueness of 1-(3-Chloropropyl)-3-ethoxy-4-fluorobenzene lies in its specific combination of substituents that provide a balance of electronic and steric effects. The ethoxy group enhances solubility in organic solvents while the fluorine atom contributes to its reactivity and stability. This distinctive profile makes it a valuable compound for various applications in organic synthesis and materials science.

XLogP3

3.6

Hydrogen Bond Acceptor Count

2

Exact Mass

216.0717209 g/mol

Monoisotopic Mass

216.0717209 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

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